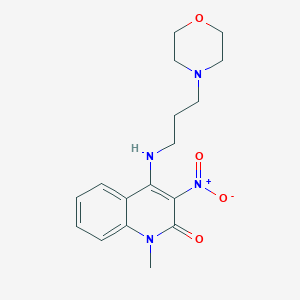

1-methyl-4-((3-morpholinopropyl)amino)-3-nitroquinolin-2(1H)-one

Description

1-Methyl-4-((3-morpholinopropyl)amino)-3-nitroquinolin-2(1H)-one is a substituted quinolinone derivative characterized by a nitro group at position 3, a methyl group at position 1, and a 3-morpholinopropylamino substituent at position 2. The morpholinopropyl moiety introduces both hydrophilic (morpholine oxygen) and hydrophobic (propyl chain) properties, which may influence solubility and biological interactions.

Properties

IUPAC Name |

1-methyl-4-(3-morpholin-4-ylpropylamino)-3-nitroquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4/c1-19-14-6-3-2-5-13(14)15(16(17(19)22)21(23)24)18-7-4-8-20-9-11-25-12-10-20/h2-3,5-6,18H,4,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKOZCTOQNKJYOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCCN3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-((3-morpholinopropyl)amino)-3-nitroquinolin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of a quinoline derivative, followed by the introduction of the morpholinopropylamino group through nucleophilic substitution. The final step often includes methylation to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-((3-morpholinopropyl)amino)-3-nitroquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The morpholinopropylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of substituted quinoline compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the quinoline family, characterized by a nitro group and a morpholinopropyl substituent. Its molecular formula is , and it has a molecular weight of approximately 302.33 g/mol. The presence of the morpholine ring enhances its solubility and bioavailability, making it suitable for pharmaceutical applications.

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds with similar structures to 1-methyl-4-((3-morpholinopropyl)amino)-3-nitroquinolin-2(1H)-one exhibit promising anticancer properties. Studies have shown that quinoline derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For example, a study demonstrated that analogs of this compound inhibited the growth of breast cancer cells by targeting specific signaling pathways involved in cell survival and proliferation .

2. Antimicrobial Properties

Quinoline derivatives are known for their antimicrobial activity. The compound has shown effectiveness against several bacterial strains, including those resistant to conventional antibiotics. In vitro studies revealed that it inhibits bacterial growth by disrupting cell membrane integrity and inhibiting essential metabolic pathways .

3. Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Research suggests that it may help reduce oxidative stress and inflammation in neuronal cells, thereby protecting against neurodegeneration .

Table 1: Summary of Case Studies on 1-Methyl-4-((3-morpholinopropyl)amino)-3-nitroquinolin-2(1H)-one

Synthesis and Derivatives

The synthesis of 1-methyl-4-((3-morpholinopropyl)amino)-3-nitroquinolin-2(1H)-one typically involves multi-step chemical reactions starting from readily available quinoline derivatives. Modifications to the morpholine group can enhance its pharmacological properties, leading to the development of new analogs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 1-methyl-4-((3-morpholinopropyl)amino)-3-nitroquinolin-2(1H)-one involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholinopropylamino group may also play a role in modulating the compound’s activity by influencing its binding to specific targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Comparable Quinolinone Derivatives

Key Observations :

- The 3-nitro group may confer electron-withdrawing effects, influencing reactivity and binding interactions, as seen in analogues like 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one (), which undergoes cyclization and electrophilic substitutions .

Key Observations :

- However, direct biological data for the compound are absent in the evidence.

- Nitro-containing quinolinones (e.g., ) often exhibit diverse reactivity, enabling the synthesis of bioactive heterocycles, but this depends on substituent positioning .

Physicochemical Properties

Table 3: Predicted Physicochemical Parameters

*Calculated using fragment-based methods due to lack of experimental data.

Biological Activity

1-Methyl-4-((3-morpholinopropyl)amino)-3-nitroquinolin-2(1H)-one, a compound with a complex structure, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings that highlight its therapeutic potential.

Chemical Structure and Synthesis

The compound's structure features a quinoline core with a nitro group and a morpholinopropylamino substituent. The synthesis typically involves:

- Nitration of a quinoline derivative

- Nucleophilic substitution to introduce the morpholinopropylamino group

- Methylation to achieve the final product

These steps are crucial for obtaining high yields and purity, often requiring optimization of reaction conditions such as temperature and pressure.

The biological activity of 1-methyl-4-((3-morpholinopropyl)amino)-3-nitroquinolin-2(1H)-one is primarily attributed to its ability to interact with various molecular targets in biological systems. The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components, leading to diverse biological effects. The morpholinopropylamino group potentially enhances the compound's binding affinity to specific targets, influencing its pharmacological profile.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds similar to 1-methyl-4-((3-morpholinopropyl)amino)-3-nitroquinolin-2(1H)-one have been shown to inhibit topoisomerase II, leading to antiproliferative effects in mammalian cells. In vitro assays demonstrated that these compounds could induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents .

Case Studies

- Antiproliferative Activity : A study compared the antiproliferative effects of various quinoline derivatives against cancer cell lines. The results indicated that compounds similar to 1-methyl-4-((3-morpholinopropyl)amino)-3-nitroquinolin-2(1H)-one exhibited IC50 values significantly lower than standard chemotherapeutics, demonstrating enhanced efficacy .

- Mechanistic Insights : Molecular docking studies revealed strong interactions of this compound with vascular endothelial growth factor receptors (VEGFRs), suggesting its role in inhibiting angiogenesis in tumors. The binding affinities were comparable to known inhibitors, highlighting its potential as a targeted therapy for cancer .

- Photochemical Studies : Investigations into the photochemical properties of related compounds showed that they could be activated by UV light, leading to increased cytotoxicity against cancer cells without causing mutagenicity or skin phototoxicity .

Data Table: Biological Activity Overview

Q & A

Basic: What synthetic strategies are commonly employed to prepare 1-methyl-4-((3-morpholinopropyl)amino)-3-nitroquinolin-2(1H)-one?

The synthesis typically involves:

- Nitro group introduction : Nitration of quinolinone precursors under acidic conditions (e.g., HNO₃/H₂SO₄), which may proceed via electrophilic substitution or cyclization pathways depending on substituent positioning .

- Amine coupling : Nucleophilic substitution or condensation reactions between 3-morpholinopropylamine and nitroquinolinone intermediates. For example, coupling reactions using activated carbonyl intermediates (e.g., acyl chlorides) under basic conditions, as demonstrated in analogous quinazoline syntheses .

- Purification : Flash chromatography or recrystallization to isolate the final product, with yields optimized by controlling solvent polarity and reaction stoichiometry .

Basic: Which spectroscopic techniques are critical for characterizing the nitro and morpholinopropyl groups in this compound?

Key methods include:

- ¹H/¹³C NMR : Assigns protons and carbons adjacent to the morpholinopropyl and nitro groups. For instance, the morpholine ring protons resonate as a multiplet at δ 2.5–3.5 ppm, while the nitro group deshields neighboring protons, shifting aromatic signals upfield .

- IR spectroscopy : Identifies the carbonyl (C=O) stretch of the quinolinone core (~1650–1700 cm⁻¹) and nitro (NO₂) asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹) .

- HRMS : Confirms molecular weight and fragmentation patterns, ensuring the absence of byproducts .

Advanced: How do steric and electronic effects influence the reactivity of the morpholinopropylamino group in cyclization or substitution reactions?

- Steric hindrance : The bulky morpholinopropyl group may slow nucleophilic attack at the amino site, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .

- Electronic effects : The electron-rich morpholine oxygen stabilizes adjacent charges, facilitating protonation in acidic conditions. This can influence regioselectivity in cyclization reactions, as seen in related quinolinone derivatives where nitration triggers ring closure under strong acids .

- Mitigation strategies : Use of catalytic bases (e.g., K₂CO₃) to deprotonate the amine and enhance nucleophilicity, as demonstrated in analogous bromination and formylation reactions .

Advanced: How can researchers resolve contradictions in reaction outcomes (e.g., unexpected cyclization vs. substitution)?

- Mechanistic analysis : Probe reaction pathways using deuterated solvents or isotopic labeling to track proton transfer steps. For example, nitration of β-ketoacid precursors may favor cyclization over substitution due to intramolecular hydrogen bonding .

- Condition optimization : Adjust temperature, solvent, and acid/base strength. Cyclization is promoted under strongly acidic conditions, while neutral/basic conditions favor substitution (e.g., hydrolysis of α-pyrone intermediates) .

- In-situ monitoring : Techniques like TLC or HPLC-MS can detect intermediate species, enabling real-time adjustments to suppress undesired pathways .

Basic: What in vitro assays are suitable for preliminary biological evaluation of this compound?

- Anticancer screening : Use the MTT assay with cancer cell lines (e.g., MDA-MB-231) to assess cytotoxicity. Ensure proper controls (e.g., gefitinib analogs) to contextualize activity .

- Enzyme inhibition : Test against kinases or oxidoreductases linked to the quinolinone scaffold’s known targets (e.g., tyrosine kinases). IC₅₀ values are derived from dose-response curves .

- Solubility testing : Evaluate in PBS or DMSO to guide formulation for subsequent assays .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Docking studies : Map the compound’s binding to target proteins (e.g., EGFR kinase) using software like AutoDock. The morpholinopropyl group’s flexibility may be optimized for hydrophobic pocket interactions .

- QSAR analysis : Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity data from analogs. Nitro groups’ electron-withdrawing effects can be balanced with morpholine’s electron-donating properties .

- ADMET prediction : Tools like SwissADME predict metabolic stability, highlighting potential sites for modification (e.g., replacing the nitro group with a bioisostere) .

Advanced: What strategies improve the stability of nitro-containing quinolinones under physiological conditions?

- Prodrug design : Mask the nitro group as a reducible prodrug (e.g., nitroreductase-activated analogs), enhancing selectivity in hypoxic tumor environments .

- Formulation : Encapsulate in liposomes or PEGylated nanoparticles to reduce degradation in serum .

- Structural tweaks : Introduce electron-donating substituents (e.g., methyl groups) para to the nitro group to mitigate hydrolysis, as shown in related quinazoline derivatives .

Basic: How are impurities or byproducts identified during synthesis?

- Chromatographic methods : HPLC with UV/Vis detection identifies unreacted starting materials or cyclized byproducts. For example, gefitinib impurities are quantified using C18 columns and acetonitrile/water gradients .

- Mass spectrometry : HRMS or LC-MS detects low-abundance species, such as de-nitrated or oxidized derivatives .

- Comparative NMR : Contrast experimental spectra with literature data for known analogs (e.g., morpholinopropyl-substituted quinazolinones) to spot deviations .

Advanced: What mechanistic insights explain the anticancer activity of morpholinopropylamino-substituted heterocycles?

- Kinase inhibition : The morpholinopropyl group mimics ATP’s adenine moiety, competitively binding to kinase active sites. Nitro groups may enhance DNA intercalation or redox cycling, generating cytotoxic radicals .

- Apoptosis induction : Upregulation of pro-apoptotic markers (e.g., caspase-3) has been observed in analogs, potentially via mitochondrial membrane disruption .

- Synergistic effects : Combined with platinum agents, nitroquinolinones may sensitize resistant cells by inhibiting repair pathways .

Basic: What safety precautions are essential when handling nitro-substituted quinolinones?

- Toxicity mitigation : Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or dermal exposure. Acute toxicity data for analogs suggest LD₅₀ values >500 mg/kg in rodents .

- Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) before disposal .

- Stability testing : Monitor for exothermic decomposition during storage, particularly under light or heat .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.